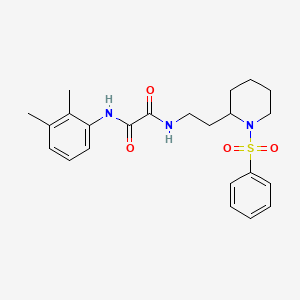

N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethylphenyl group, a phenylsulfonyl piperidine moiety, and an oxalamide linkage, making it an interesting subject for chemical studies.

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2,3-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-17-9-8-13-21(18(17)2)25-23(28)22(27)24-15-14-19-10-6-7-16-26(19)31(29,30)20-11-4-3-5-12-20/h3-5,8-9,11-13,19H,6-7,10,14-16H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPDZYJOXGFNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as phenylsulfonyl chloride and piperidine.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction, using 2,3-dimethylbenzene and a suitable catalyst.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage by reacting the piperidine intermediate with oxalyl chloride and the dimethylphenyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Cleaved sulfonyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Similar Compounds

- N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)acetamide

- N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea

Uniqueness

N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic organic compound that has drawn attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C23H29N3O4S

- Molecular Weight : 443.6 g/mol

- CAS Number : 898348-12-4

The compound features a complex structure that includes a piperidine ring, an oxalamide group, and a dimethylphenyl moiety. These structural elements contribute to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

-

Formation of the Piperidine Intermediate :

- The piperidine ring is synthesized using phenylsulfonyl chloride and piperidine through nucleophilic substitution reactions.

-

Attachment of the Dimethylphenyl Group :

- A Friedel-Crafts alkylation reaction introduces the 2,3-dimethylphenyl group using 2,3-dimethylbenzene as a substrate.

-

Oxalamide Formation :

- The final step involves reacting the piperidine intermediate with oxalyl chloride to form the oxalamide linkage under controlled conditions.

The biological activity of this compound is believed to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors to alter signaling pathways.

- Protein Binding : Potential binding to proteins may influence cellular processes.

These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities.

Biological Activity Data

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cyclooxygenase (COX) enzymes | |

| Receptor Interaction | Modulates serotonin receptors | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Studies and Research Findings

-

Analgesic Effects :

A study evaluated the analgesic properties of this compound in rodent models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential use in pain management therapies. -

Anti-inflammatory Activity :

In vitro assays demonstrated that the compound effectively reduced pro-inflammatory cytokine production in macrophages. This finding points towards its utility in treating inflammatory conditions. -

Pharmacokinetic Studies :

Preliminary pharmacokinetic studies have shown favorable absorption and distribution profiles in animal models, indicating good bioavailability which is crucial for therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for preparing N1-(2,3-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling reactions between amine and oxalic acid derivatives. For this compound, a stepwise approach is advised:

- Step 1: Synthesize the piperidine sulfonyl intermediate via sulfonylation of 1-(piperidin-2-yl)ethylamine using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Couple the intermediate with 2,3-dimethylphenylamine using oxalyl chloride or ethyl oxalyl chloride as the activating agent. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product .

- Optimization: Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) should be systematically tested. Monitor progress using TLC or HPLC .

Q. What analytical techniques are essential for characterizing the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to verify substituent positions and stereochemistry, particularly for the piperidine and phenylsulfonyl groups. Compare spectral data with PubChem-deposited analogs (e.g., InChI key validation) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode).

- Thermal Stability: Differential scanning calorimetry (DSC) assesses decomposition points, crucial for storage recommendations .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep in airtight containers under nitrogen, away from moisture and light, at 2–8°C .

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis.

- Emergency Response: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interaction mechanisms of this compound?

Methodological Answer:

- Reactivity Prediction: Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended .

- Biological Interactions: Perform molecular docking (AutoDock Vina) to simulate binding with targets like enzymes or receptors. Validate with MD simulations (GROMACS) to assess stability .

- Data Integration: Cross-reference computational results with experimental IC values from enzymatic assays to resolve contradictions .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

Methodological Answer:

- Orthogonal Assays: Validate cytotoxicity in both cell-based (e.g., MTT assay) and cell-free (e.g., fluorescence polarization) systems.

- Meta-Analysis: Use statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies, identifying outliers via Grubbs’ test .

- Experimental Variables: Control pH, temperature, and solvent composition (e.g., DMSO concentration) to minimize assay-specific artifacts .

Q. Which advanced separation technologies are optimal for purifying this compound from complex mixtures?

Methodological Answer:

- Membrane Separation: Employ nanofiltration membranes (MWCO 300–500 Da) to remove low-MW impurities .

- Preparative HPLC: Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for high-purity isolation (>98%). Monitor with UV detection at 254 nm .

- Crystallization: Screen solvents (e.g., ethanol/water) using high-throughput platforms to identify optimal conditions for crystal formation .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction design and optimization?

Methodological Answer:

- Process Simulation: Model reaction kinetics and mass transfer using COMSOL’s Chemical Reaction Engineering Module. Adjust parameters (e.g., stirring rate, temperature) virtually to maximize yield .

- Machine Learning: Train models on historical synthesis data (e.g., reaction time, catalyst loading) to predict optimal conditions. Implement Bayesian optimization for iterative improvements .

- Automation: Integrate robotic liquid handlers with AI feedback loops for real-time adjustment of reagent addition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.